Methyl 2-fluoro-4-formylbenzoate
Overview
Description
Methyl 2-fluoro-4-formylbenzoate: is an organic compound with the molecular formula C9H7FO3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with a fluorine atom and a formyl group, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of 2-fluoro-4-formylbenzoic acid: One common method involves the esterification of 2-fluoro-4-formylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Direct Fluorination: Another method involves the direct fluorination of methyl 4-formylbenzoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of methyl 2-fluoro-4-formylbenzoate often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-fluoro-4-formylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 2-fluoro-4-carboxybenzoic acid.
Reduction: Methyl 2-fluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-fluoro-4-formylbenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antifungal, antihypertensive, and anticancer properties .
Industry: In the materials science industry, this compound is used in the production of polymers and other materials with specific characteristics. It is also employed in the synthesis of fluorescent dyes and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-formylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the structure of the derivative and the biological context .
Comparison with Similar Compounds
- Methyl 2-fluoro-4-methylbenzoate
- Methyl 2-fluoro-4-hydroxymethylbenzoate
- Methyl 2-fluoro-4-nitrobenzoate
- Methyl 2-fluoro-4-methoxybenzoate
Comparison: Methyl 2-fluoro-4-formylbenzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For example, the formyl group can participate in various condensation reactions, while the fluorine atom can influence the electronic properties of the molecule .
Biological Activity
Methyl 2-fluoro-4-formylbenzoate (C9H7FO3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C9H7FO3
- Molecular Weight : 182.15 g/mol
- IUPAC Name : this compound
- SMILES Notation :
COC(=O)C1=C(C=C(C=C1)C=O)F
The presence of a fluorine atom and a formyl group contributes to its unique reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound may serve as a precursor in the synthesis of bioactive compounds with antimicrobial properties . Compounds derived from this structure have shown effectiveness against various microbial strains, including resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
The compound’s structure suggests potential anticancer activity . Studies on similar halogenated benzoate derivatives have indicated that they can inhibit cancer cell proliferation. The formyl group may play a crucial role in these interactions, potentially participating in nucleophilic addition reactions that alter cellular processes.
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Addition Reactions : The formyl group can engage in nucleophilic attacks, leading to the formation of new chemical bonds that may disrupt normal cellular functions.
- Fluorine Substitution Effects : The fluorine atom can influence the compound's reactivity and stability, enhancing its interaction with biological targets .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives, including this compound. It was found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) effective against pathogens such as Escherichia coli and Klebsiella pneumoniae. The results suggested that modifications to the benzene ring could enhance activity against resistant strains .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | E. coli |
Derivative A | 16 | Klebsiella pneumoniae |
Derivative B | 8 | Staphylococcus aureus |
Anticancer Activity Assessment
In another investigation, this compound was tested alongside other benzoate derivatives for their anticancer properties. The study reported that certain derivatives significantly inhibited the growth of cancer cell lines with IC50 values ranging from 10 to 30 µM .
Properties
IUPAC Name |
methyl 2-fluoro-4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMGPKZYEUOERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716514 | |
Record name | Methyl 2-fluoro-4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-58-2 | |
Record name | Methyl 2-fluoro-4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoro-4-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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